molecular formula C6H4BrClO2 B2947966 5-Bromo-3-chlorobenzene-1,2-diol CAS No. 1679348-17-4

5-Bromo-3-chlorobenzene-1,2-diol

Cat. No.: B2947966
CAS No.: 1679348-17-4
M. Wt: 223.45
InChI Key: MITREKDXHAESMR-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups

Scientific Research Applications

5-Bromo-3-chlorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chlorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzene-1,3-diol
  • 4-Bromo-3-chlorobenzene-1,2-diol
  • 5-Bromo-3-chlorobenzene-1,4-diol

Uniqueness

5-Bromo-3-chlorobenzene-1,2-diol is unique due to the specific positions of the bromine, chlorine, and hydroxyl groups on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-bromo-3-chlorobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITREKDXHAESMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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